molecular formula C8H11ClF2N2O3S B2737796 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855947-63-5

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2737796
CAS No.: 1855947-63-5
M. Wt: 288.69
InChI Key: LLHVNCCQHIMMBU-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, an ethoxymethyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Electrophilic Substitution: The difluoroethyl group can undergo further functionalization through electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Oxidized or Reduced Pyrazole Derivatives: Depending on the specific oxidation or reduction conditions.

Scientific Research Applications

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the difluoroethyl and ethoxymethyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2N2O3S/c1-2-16-5-6-7(17(9,14)15)3-13(12-6)4-8(10)11/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHVNCCQHIMMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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